4-Bromothiazole-5-carboxamide
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Overview
Description
4-Bromothiazole-5-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiazole-5-carboxamide typically involves the reaction of 4-bromothiazole with a suitable amide-forming reagent. One common method is the reaction of 4-bromothiazole with cyanamide under acidic conditions to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include thiazole sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines.
Scientific Research Applications
4-Bromothiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Bromothiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Thiazole: A basic scaffold found in many biologically active compounds.
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Uniqueness: 4-Bromothiazole-5-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer specific reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C4H3BrN2OS |
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Molecular Weight |
207.05 g/mol |
IUPAC Name |
4-bromo-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C4H3BrN2OS/c5-3-2(4(6)8)9-1-7-3/h1H,(H2,6,8) |
InChI Key |
CFJVVEOOIBUZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(=O)N)Br |
Origin of Product |
United States |
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